molecular formula C16H19N3O2S2 B2886244 4-(Benzenesulfonyl)-1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine CAS No. 2380098-71-3

4-(Benzenesulfonyl)-1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine

Cat. No.: B2886244
CAS No.: 2380098-71-3
M. Wt: 349.47
InChI Key: GLAAMBDPYRZXED-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and a cyclopropyl-thiadiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which is then functionalized with a benzenesulfonyl group through sulfonylation reactions. The cyclopropyl-thiadiazolyl moiety can be introduced via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(Benzenesulfonyl)-1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group and the cyclopropyl-thiadiazolyl moiety may play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzenesulfonyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
  • 4-(Benzenesulfonyl)-1-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine

Uniqueness

4-(Benzenesulfonyl)-1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties compared to its methyl or ethyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S2/c20-23(21,13-4-2-1-3-5-13)14-8-10-19(11-9-14)16-18-17-15(22-16)12-6-7-12/h1-5,12,14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAAMBDPYRZXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)N3CCC(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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